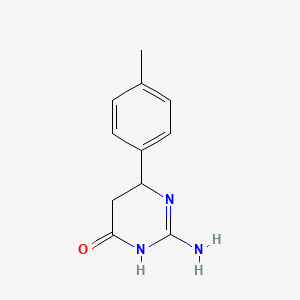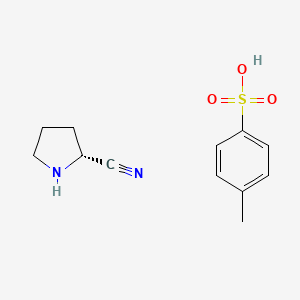
(R)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is an organic compound that combines the structural features of pyrrolidine, a five-membered nitrogen-containing ring, with a carbonitrile group and a 4-methylbenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the following steps:
Formation of ®-pyrrolidine-2-carbonitrile: This can be achieved through the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions.
Sulfonation: The resulting ®-pyrrolidine-2-carbonitrile is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-pyrrolidine and cyanogen bromide are reacted in industrial reactors.
Purification: The intermediate product is purified through crystallization or distillation.
Sulfonation: The purified intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in large-scale reactors.
Final Purification: The final product is purified and isolated through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The nitrile group can form interactions with active sites of enzymes, while the sulfonate group can enhance solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-pyrrolidine-2-carbonitrile: Lacks the sulfonate group, making it less soluble and potentially less reactive.
4-methylbenzenesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or other heterocycles.
Uniqueness
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to the combination of the nitrile and sulfonate groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
2891581-65-8 |
|---|---|
Molekularformel |
C12H16N2O3S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2/t;5-/m.1/s1 |
InChI-Schlüssel |
ZILVRYHBTINJDJ-QDXATWJZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H](NC1)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)


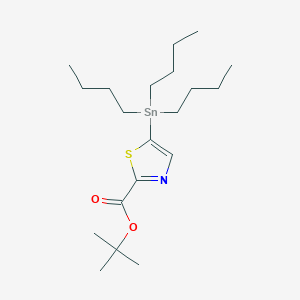
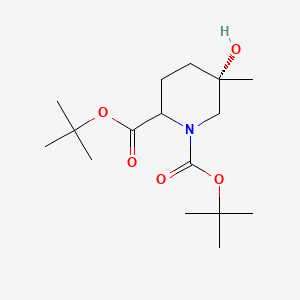



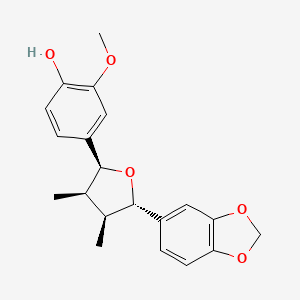

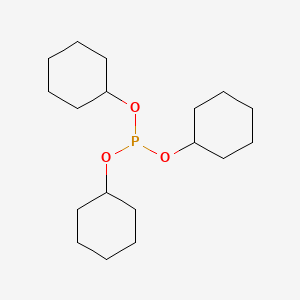
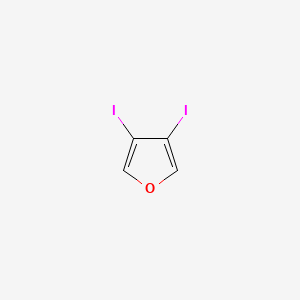
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
